molecular formula C26H34N2O3 B10944559 Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10944559
M. Wt: 422.6 g/mol
InChI Key: IHIFJMCQMGWFKV-UHFFFAOYSA-N
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Description

Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a cyclopentyl group, and a dimethylamino phenyl group.

Preparation Methods

The synthesis of Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethylamino Phenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction.

    Final Esterification: The carboxylate group is introduced through an esterification reaction with an appropriate alcohol.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-

Properties

Molecular Formula

C26H34N2O3

Molecular Weight

422.6 g/mol

IUPAC Name

cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H34N2O3/c1-16-22(25(30)31-19-8-6-7-9-19)23(17-10-12-18(13-11-17)28(4)5)24-20(27-16)14-26(2,3)15-21(24)29/h10-13,19,23,27H,6-9,14-15H2,1-5H3

InChI Key

IHIFJMCQMGWFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)OC4CCCC4

Origin of Product

United States

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